N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoroacetamide group attached to an isoindoline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide typically involves the reaction of phthalimide derivatives with trifluoroacetic anhydride and 2-methylphenylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the use of catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds such as phthalimide and trifluoroacetic anhydride. These intermediates are then subjected to further reactions under optimized conditions to yield the final product. The process is designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the trifluoroacetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new amide or ester derivatives .
Scientific Research Applications
N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. Its trifluoroacetamide group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Lenalidomide
- Phthalimide acetyl chloride
Uniqueness
N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide stands out due to its trifluoroacetamide group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .
Properties
CAS No. |
400745-05-3 |
---|---|
Molecular Formula |
C18H13F3N2O3 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H13F3N2O3/c1-11-6-2-5-9-14(11)22(17(26)18(19,20)21)10-23-15(24)12-7-3-4-8-13(12)16(23)25/h2-9H,10H2,1H3 |
InChI Key |
QRFFEDDAIHUDCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.